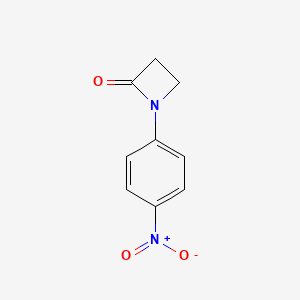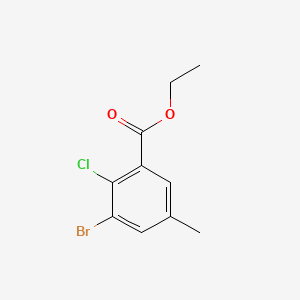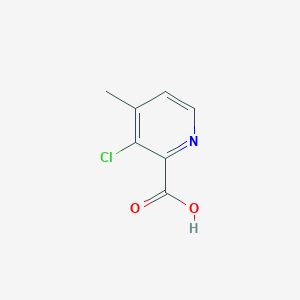
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . They are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Vorbereitungsmethoden
The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and provides a stable product . Industrial production methods also follow similar routes, ensuring the compound’s stability and purity .
Analyse Chemischer Reaktionen
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can be reduced using suitable reducing agents.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and other medicinal compounds.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is compared with other similar compounds such as:
Boronic acids: These are less stable and more difficult to handle compared to organotrifluoroborates.
Boronate esters: These compounds lack atom-economy and are less efficient in certain reactions.
Organoboranes: These are air-sensitive and have limited functional-group compatibility.
The uniqueness of this compound lies in its stability, ease of handling, and versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C7H5BF5KO |
|---|---|
Molekulargewicht |
250.02 g/mol |
IUPAC-Name |
potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |
InChI-Schlüssel |
ZDPYMGFITQFCJX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)


![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)


![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)





